molecular formula C9H7N7O B4330784 4-(5-(Pyridin-4-yl)-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazol-3-amine CAS No. 890093-95-5

4-(5-(Pyridin-4-yl)-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazol-3-amine

Cat. No.: B4330784
CAS No.: 890093-95-5
M. Wt: 229.20 g/mol
InChI Key: BQCQGONFENYAHH-UHFFFAOYSA-N
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Description

4-(5-(Pyridin-4-yl)-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazol-3-amine is a heterocyclic compound that contains multiple nitrogen atoms within its structure. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-(Pyridin-4-yl)-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazol-3-amine typically involves multi-step reactions starting from readily available precursors. One common approach might involve the formation of the triazole ring through a Huisgen cycloaddition reaction, followed by the construction of the oxadiazole ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the nitrogen atoms within the triazole or oxadiazole rings.

    Reduction: Reduction reactions might target the nitrogen atoms or other functional groups within the compound.

    Substitution: Substitution reactions could occur at the pyridine ring or other reactive sites within the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of N-oxides, while reduction could yield amines or other reduced forms.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it could be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, antiviral, or anticancer properties.

Medicine

In medicinal chemistry, the compound might be explored for its potential therapeutic effects, such as enzyme inhibition or receptor modulation.

Industry

In industry, it could be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4-(5-(Pyridin-4-yl)-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazol-3-amine would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The molecular pathways involved could include inhibition of enzyme activity, blocking of receptor sites, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(5-(Pyridin-4-yl)-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazol-3-amine: shares structural similarities with other heterocyclic compounds such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which might confer unique biological or chemical properties compared to other similar compounds.

Properties

CAS No.

890093-95-5

Molecular Formula

C9H7N7O

Molecular Weight

229.20 g/mol

IUPAC Name

4-(5-pyridin-4-yltriazol-1-yl)-1,2,5-oxadiazol-3-amine

InChI

InChI=1S/C9H7N7O/c10-8-9(14-17-13-8)16-7(5-12-15-16)6-1-3-11-4-2-6/h1-5H,(H2,10,13)

InChI Key

BQCQGONFENYAHH-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=CN=NN2C3=NON=C3N

Origin of Product

United States

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